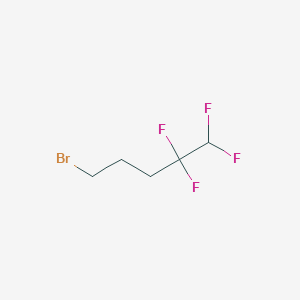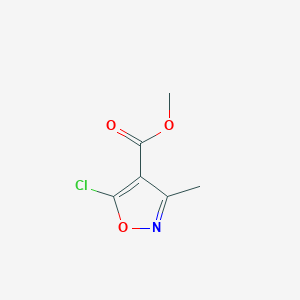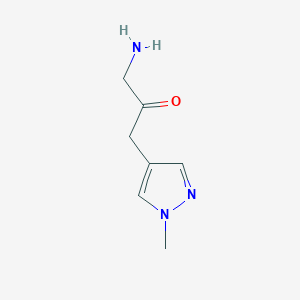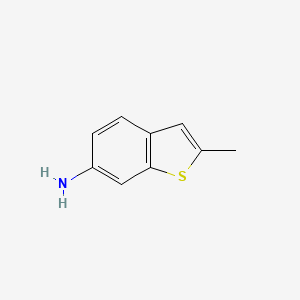
5-Bromo-1,1,2,2-tetrafluoropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,1,2,2-tetrafluoropentane: is an organic compound with the molecular formula C5H7BrF4 It is a brominated and fluorinated derivative of pentane, characterized by the presence of both bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,1,2,2-tetrafluoropentane typically involves the bromination and fluorination of pentane derivatives. One common method is the reaction of pentane with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with bromine and fluorine atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-1,1,2,2-tetrafluoropentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form different fluorinated pentane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of fluorinated carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products:
Substitution Reactions: Products include various substituted pentane derivatives.
Reduction Reactions: Products include reduced fluorinated pentane derivatives.
Oxidation Reactions: Products include fluorinated carboxylic acids and other oxidized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-1,1,2,2-tetrafluoropentane is used as a building block in organic synthesis, particularly in the preparation of complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of fluorinated and brominated compounds on biological systems. It serves as a model compound to investigate the interactions of halogenated molecules with enzymes and other biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved pharmacokinetic properties. Its fluorinated nature can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-1,1,2,2-tetrafluoropentane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms can form strong interactions with electron-rich sites on biomolecules, influencing their structure and function. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-1,1,2,2-tetrafluoroethane
- 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane
- 5-Bromo-1,1,1,2,2-pentafluoropentane
Comparison: Compared to similar compounds, 5-Bromo-1,1,2,2-tetrafluoropentane is unique due to its specific substitution pattern and the presence of both bromine and multiple fluorine atoms. This combination imparts distinct chemical and physical properties, such as higher reactivity and stability, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C5H7BrF4 |
|---|---|
Molekulargewicht |
223.01 g/mol |
IUPAC-Name |
5-bromo-1,1,2,2-tetrafluoropentane |
InChI |
InChI=1S/C5H7BrF4/c6-3-1-2-5(9,10)4(7)8/h4H,1-3H2 |
InChI-Schlüssel |
HNPWVVLGVJIHRB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(F)F)(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methyl-1-[1-(methylamino)cyclobutyl]propan-1-one](/img/structure/B13164505.png)




![Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13164534.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B13164549.png)


